Glucofrangulin A

Description

Properties

IUPAC Name |

1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-8-3-11-16(13(29)4-8)21(33)17-12(19(11)31)5-10(39-26-24(36)22(34)18(30)9(2)38-26)6-14(17)40-27-25(37)23(35)20(32)15(7-28)41-27/h3-6,9,15,18,20,22-30,32,34-37H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSQZOFVCVOOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)OC4C(C(C(C(O4)CO)O)O)O)C(=O)C5=C(C3=O)C=C(C=C5O)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943455 | |

| Record name | 4-(Hexopyranosyloxy)-5-hydroxy-7-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21133-53-9 | |

| Record name | 4-(Hexopyranosyloxy)-5-hydroxy-7-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Glucofrangulin A: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucofrangulin A is a naturally occurring anthraquinone (B42736) glycoside found predominantly in the bark of plants from the Rhamnus genus, such as Rhamnus frangula (alder buckthorn).[1][2] As a member of the anthraquinone family, it has been traditionally recognized for its laxative properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to support research and development efforts in phytochemistry and pharmacology.

Chemical Structure and Identification

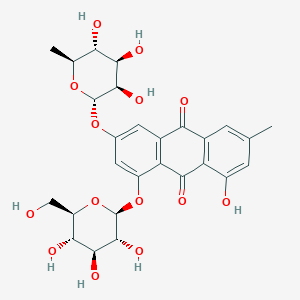

This compound is a complex glycoside consisting of an emodin (B1671224) anthraquinone core linked to two sugar moieties: a glucose and a rhamnose. The precise stereochemistry and linkage of these sugars to the anthraquinone aglycone are crucial for its biological activity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione[4] |

| CAS Number | 21133-53-9[4] |

| Molecular Formula | C₂₇H₃₀O₁₄[4] |

| Molecular Weight | 578.52 g/mol [5] |

| SMILES | C[C@H]1--INVALID-LINK--OC2=CC3=C(C(=C2)O[C@H]4--INVALID-LINK--CO)O)O)O)C(=O)C5=C(C3=O)C=C(C=C5O)C)O)O">C@@HO[4] |

| InChI | InChI=1S/C27H30O14/c1-8-3-11-16(13(29)4-8)21(33)17-12(19(11)31)5-10(39-26-24(36)22(34)18(30)9(2)38-26)6-14(17)40-27-25(37)23(35)20(32)15(7-28)41-27/h3-6,9,15,18,20,22-30,32,34-37H,7H2,1-2H3/t9-,15+,18-,20+,22+,23-,24+,25+,26-,27+/m0/s1[4] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Powder | [6] |

| Melting Point | 228-230 °C (for this compound octaacetate) | [5] |

| Solubility | Soluble in DMSO and methanol. | [6] |

| Storage | Desiccate at -20°C | [6] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.

Table 3: Spectroscopic Data for this compound and its Derivatives

| Spectroscopic Technique | Data | Reference |

| UV-Vis Spectroscopy | λmax at 212, 264, 360 nm (for this compound octaacetate in acetone) | [5] |

| HPLC Detection Wavelength | 435 nm | [7][8][9][10] |

| ¹³C NMR Spectroscopy | Data available but not publicly detailed. | [4][11] |

Biological Activity and Signaling Pathways

The primary and most well-documented biological activity of this compound is its laxative effect.[1][3]

Laxative Mechanism of Action

The laxative effect of this compound is indirect and requires metabolic activation by the gut microbiota.

Caption: Metabolic activation and mechanism of laxative action of this compound.

The process begins with the oral ingestion of this compound. Being a glycoside, it is resistant to digestion in the upper gastrointestinal tract. Upon reaching the colon, it is hydrolyzed by intestinal bacteria, which cleave off the sugar moieties to release the active aglycone, primarily emodin.[1] This active metabolite then exerts its effects by:

-

Stimulating Peristalsis: The aglycones irritate the colonic mucosa, leading to an increase in smooth muscle contractions and enhanced intestinal motility.[3]

-

Altering Water and Electrolyte Balance: They inhibit the reabsorption of water and electrolytes from the colon and increase their secretion into the lumen, resulting in softer stools and increased fecal volume.[1]

Other Potential Biological Activities

While the laxative effect is well-established, research into other pharmacological activities of this compound is ongoing. As an anthraquinone glycoside, it may possess antioxidant, anti-inflammatory, or cytotoxic properties, which are characteristic of this class of compounds. However, specific studies on this compound are limited.

Experimental Protocols

Extraction and Purification of this compound

The following protocol is a general guideline for the extraction and purification of this compound from Rhamnus species.

Caption: General workflow for the extraction and purification of this compound.

Detailed Methodology:

-

Plant Material Preparation: Dried bark of Rhamnus frangula is ground into a fine powder to increase the surface area for extraction.

-

Extraction: A robust method for the extraction of this compound is ultrasonic extraction.[7][8][9][10]

-

Solvent: 68% acetonitrile in water.

-

Temperature: 35°C.

-

Duration: 25 minutes.

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

-

Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient of mobile phases with increasing polarity.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for the quantitative analysis of this compound.[7][8][9][10]

Table 4: HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | MN Nucleodur C18 (125 x 4 mm, 3 µm) |

| Mobile Phase A | Water with 1.25 mL/L phosphoric acid (85%) |

| Mobile Phase B | Acetonitrile/Methanol (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50 °C |

| Detection Wavelength | 435 nm |

| Injection Volume | 20 µL |

Gradient Elution Program: A suitable gradient program should be developed to achieve optimal separation of this compound from other components in the extract.

Conclusion

This compound is a significant bioactive compound with a well-established traditional use as a laxative. Its complex chemical structure and mechanism of action, requiring metabolic activation by the gut microbiota, make it a fascinating subject for phytochemical and pharmacological research. This technical guide summarizes the current knowledge on its chemical and physical properties, biological activities, and analytical methodologies. Further research is warranted to explore other potential therapeutic applications of this compound and to fully elucidate its pharmacological profile.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. caringsunshine.com [caringsunshine.com]

- 4. This compound | C27H30O14 | CID 20054929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glucofrangulin [drugfuture.com]

- 6. This compound | CAS:21133-53-9 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. spectrabase.com [spectrabase.com]

The Discovery and Isolation of Glucofrangulin A from Rhamnus frangula: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Glucofrangulin A, a prominent anthraquinone (B42736) glycoside found in the bark of Rhamnus frangula (alder buckthorn). This document details the experimental protocols for extraction and purification, summarizes key quantitative data, and illustrates the experimental workflow.

Introduction

Rhamnus frangula, commonly known as alder buckthorn, has a long history of use in traditional medicine, primarily as a laxative. The pharmacological activity of its bark is attributed to a group of anthraquinone glycosides, with this compound and its aglycone, emodin, being significant constituents.[1] this compound is a key bioactive compound of interest for its potential therapeutic applications. This guide focuses on the scientific methodologies involved in its isolation and characterization.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₁₄ | PubChem |

| Molecular Weight | 578.5 g/mol | PubChem |

| Appearance | Yellowish solid | - |

| Solubility | Soluble in polar solvents like methanol (B129727) and ethanol | Inferred from extraction protocols |

Experimental Protocols

Extraction of Anthraquinones from Rhamnus frangula Bark

This protocol is adapted from optimized methods for extracting anthraquinones from Rhamnus frangula.[1][2]

Materials and Equipment:

-

Dried and powdered bark of Rhamnus frangula

-

Methanol-water solution (70% v/v)

-

Reflux apparatus

-

Filtration system (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 150 mg of dried, powdered plant material.

-

Place the powdered bark into a round-bottom flask.

-

Add 25 mL of 70% (v/v) methanol-water solution.

-

Set up the reflux apparatus and heat the mixture on a water bath for 15 minutes.

-

After reflux, allow the mixture to cool to room temperature.

-

Filter the extract through a suitable filter to remove solid plant material.

-

Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

-

Re-dissolve the dried extract in a suitable solvent for further purification.

Isolation of this compound by Column Chromatography

This protocol outlines a general approach for the separation of anthraquinones using column chromatography.[1]

Materials and Equipment:

-

Crude anthraquinone extract

-

Silica (B1680970) gel for column chromatography

-

Glass chromatography column

-

Mobile phase: Chloroform:Ethyl Acetate (B1210297) (gradient elution)[1]

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform).

-

Pack the chromatography column with the silica gel slurry.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Begin elution with the initial mobile phase (100% Chloroform).

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 15% v/v).[1]

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation of compounds by spotting the collected fractions on TLC plates and developing them in a suitable solvent system.

-

Visualize the separated spots under a UV lamp.

-

Combine the fractions containing the purified this compound based on the TLC analysis.

-

Evaporate the solvent from the combined fractions to obtain the isolated compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are robust methods for the quantitative determination of this compound.[2]

| Parameter | HPLC Method[2] | UHPLC Method[2] |

| Column | MN Nucleodur C18 (125 x 4 mm, 3 µm) | Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 1.25 mL/L phosphoric acid (85%) | Water with 1.25 mL/L phosphoric acid (85%) |

| Mobile Phase B | Acetonitrile/Methanol (20:80 v/v) | Acetonitrile/Methanol (20:80 v/v) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 50 °C | 50 °C |

| Detection Wavelength | 435 nm | 435 nm |

| Analysis Time | 25 min | 13 min |

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the anthraquinone core and the attached sugar moieties. Specific chemical shifts and coupling constants provide detailed information about the connectivity of atoms.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound.

Visualizations

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation of this compound.

Logical Relationship of this compound's Laxative Action

Caption: Mechanism of this compound's laxative effect.

Conclusion

The isolation and characterization of this compound from Rhamnus frangula are well-established processes that rely on standard phytochemical techniques. The methodologies outlined in this guide provide a framework for obtaining this bioactive compound for further research and development. The use of modern analytical techniques like HPLC and UHPLC ensures accurate quantification, which is crucial for standardization and quality control in potential pharmaceutical applications. Further investigation into the specific molecular targets and signaling pathways of this compound and its metabolites will be essential for fully understanding its therapeutic potential beyond its traditional use.

References

Glucofrangulin A: A Technical Guide to its Natural Sources, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucofrangulin A, a prominent anthraquinone (B42736) glycoside, has long been recognized for its therapeutic properties, primarily as a stimulant laxative. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantification of this compound. It delves into the established experimental protocols for its extraction and analysis, and explores the current understanding of its biosynthetic pathway and pharmacological mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is predominantly found in plants belonging to the Rhamnaceae family, commonly known as the buckthorn family. The primary sources of this compound are the bark and fruits of various Rhamnus and Frangula species.

Major Plant Sources

The most well-documented source of this compound is the bark of Frangula alnus (also known as Rhamnus frangula or alder buckthorn). This species has been traditionally used in herbal medicine for its laxative effects, which are attributed to its high concentration of anthraquinone glycosides, including this compound.

Other notable plant sources include:

-

Rhamnus cathartica (Common buckthorn)

-

Rhamnus fallax

-

Rhamnus purshiana (Cascara sagrada)

-

Sageretia thea

-

Rhamnus prinoides

Distribution within the Plant

The highest concentrations of this compound are typically found in the bark of these plants. The content of this compound can vary depending on the plant species, the age of the plant, the time of harvest, and the specific part of the bark collected. Lower concentrations may be present in other plant parts such as the leaves and fruits.

Quantitative Data on this compound Content

The concentration of this compound in plant materials is a critical parameter for both quality control of herbal preparations and for the isolation of the pure compound for research and development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.

| Plant Species | Plant Part | This compound Content (% w/w) | Reference |

| Frangula alnus | Bark | 7.0 (as total glucofrangulins) | European Pharmacopoeia |

| Rhamnus fallax | Bark | up to 9.26 (as total glucofrangulins) | [1] |

| Frangula alnus | Bark | 0.20 - 0.34 (as total glucofrangulins) | [2] |

| Rhamnus pumila | Bark | 0.22 (as total glucofrangulins) | [1] |

Experimental Protocols

Extraction of this compound from Frangula alnus Bark

This protocol is based on a validated method for the extraction of glucofrangulins for HPLC analysis.

Materials:

-

Dried and powdered Frangula alnus bark

-

Acetonitrile (B52724) (ACN)

-

Methanol (MeOH)

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filter

Procedure:

-

Sample Preparation: Weigh approximately 300 mg of finely milled Frangula alnus bark into a suitable extraction vessel.

-

Extraction Solvent: Prepare the extraction solvent consisting of 68% acetonitrile in deionized water.

-

Ultrasonic Extraction: Add a precise volume of the extraction solvent to the powdered bark. Place the vessel in an ultrasonic bath and extract for 25 minutes at a controlled temperature of 35°C.

-

Centrifugation: After extraction, centrifuge the sample to pellet the solid plant material.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis: The filtered extract is now ready for quantitative analysis by HPLC.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the robust and validated quantitative determination of this compound.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., MN Nucleodur C18, 125 x 4 mm, 3 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: Water with 1.25 mL/L phosphoric acid (85%)

-

Mobile Phase B: Acetonitrile/Methanol (20:80, v/v)

-

Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of this compound from other related compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 50°C

-

Detection Wavelength: 435 nm

-

Injection Volume: 20 µL

Quantification:

Quantification is performed using an external standard method with a certified reference standard of this compound. A calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of this compound in the sample extract is then determined from this calibration curve.

Biosynthesis of this compound

The biosynthesis of this compound, like other anthraquinone glycosides in the Rhamnus species, is believed to proceed via the polyketide pathway . This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks to construct the core anthraquinone structure.

Caption: Proposed biosynthetic pathway of this compound.

The key steps in the biosynthesis are:

-

Polyketide Chain Formation: A specific Polyketide Synthase (PKS) enzyme catalyzes the condensation of one acetyl-CoA unit with seven malonyl-CoA units to form a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide intermediate undergoes a series of cyclization and aromatization reactions to form the tricyclic anthraquinone scaffold, likely proceeding through an emodin anthrone intermediate.

-

Oxidation: The anthrone intermediate is oxidized to form the stable anthraquinone, emodin.

-

Glycosylation: The emodin aglycone is then sequentially glycosylated by specific UDP-glycosyltransferases (UGTs). First, a glucose molecule is attached, followed by the addition of a rhamnose molecule to yield this compound. The sugar donors for these reactions are UDP-glucose and UDP-rhamnose, respectively.

Pharmacological Mechanism of Action

This compound itself is a prodrug. Upon oral administration, it passes largely unabsorbed through the stomach and small intestine. In the colon, it is hydrolyzed by the gut microbiota into its active aglycone, emodin. Emodin is responsible for the laxative effect through a dual mechanism.

Caption: Mechanism of action of this compound.

The primary mechanisms of action of the active metabolite, emodin, are:

-

Inhibition of Water and Electrolyte Absorption: Emodin is thought to inhibit the absorption of water and electrolytes from the colonic lumen. This may involve the downregulation of aquaporin water channels and the inhibition of the Na+/K+-ATPase pump in the colonic mucosa.

-

Stimulation of Water and Electrolyte Secretion: Emodin actively promotes the secretion of chloride ions into the colonic lumen, which in turn leads to the osmotic secretion of water and other electrolytes. This increases the volume of fluid in the colon, softening the stool.

-

Stimulation of Colonic Motility: Emodin stimulates the enteric nervous system, specifically the myenteric plexus, leading to increased peristalsis and colonic motility.[3] This action is also believed to be mediated, at least in part, by an increase in the local synthesis of prostaglandins, particularly PGE2, which are known to stimulate intestinal motility and secretion.[2]

The combined effect of increased fluid content and enhanced motility results in a laxative effect, typically within 6-12 hours after administration.

Conclusion

This compound remains a compound of significant interest due to its well-established pharmacological activity. This guide has summarized the key technical aspects related to its natural occurrence, analysis, biosynthesis, and mechanism of action. Further research into the specific enzymes of the biosynthetic pathway and the detailed molecular signaling cascades involved in its laxative effect could open new avenues for the development of novel therapeutics for gastrointestinal disorders. The provided protocols and data serve as a foundational resource for scientists and researchers in this field.

References

Unraveling the Isomeric Nuances of Glucofrangulin A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucofrangulin A and B, prominent anthraquinone (B42736) glycosides found in plants of the Rhamnaceae family, have long been recognized for their traditional use as natural laxatives. While often discussed together, their subtle yet significant structural differences hold the key to understanding their distinct physicochemical and potentially biological properties. This technical guide provides an in-depth exploration of the isomeric differences between this compound and B, detailing their chemical structures, comparative data, and the experimental methodologies used for their isolation, characterization, and biological evaluation. Furthermore, this guide illustrates the key structural distinctions and the signaling pathway of their shared active metabolite, emodin (B1671224), through detailed diagrams.

Core Structural Differences: Beyond Isomerism

Contrary to what their naming might suggest, this compound and B are not true isomers as they possess different molecular formulas. The fundamental distinction lies in the nature of the sugar moiety attached to the C-6 hydroxyl group of the shared emodin aglycone.

-

This compound incorporates a rhamnose (a deoxyhexose sugar) and a glucose unit.

-

Glucofrangulin B contains an apiose (a branched-chain pentose (B10789219) sugar) and a glucose unit.[1][2][3][4]

This seemingly minor variation in the glycosidic substituent has a notable impact on their molecular weight and formula, setting the stage for potential differences in their absorption, metabolism, and overall bioactivity.

Visualizing the Structural Divergence

Quantitative Data Summary

The structural differences between this compound and B are reflected in their fundamental physicochemical properties. The following table summarizes the key quantitative data for these two compounds.

| Property | This compound | Glucofrangulin B | Reference(s) |

| Molecular Formula | C₂₇H₃₀O₁₄ | C₂₆H₂₈O₁₄ | [1][2] |

| Molecular Weight | 578.5 g/mol | 564.5 g/mol | [1][2] |

| IUPAC Name | 1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione | 6-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-3-yl]oxy-1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | [1][2] |

| Glycosidic Components | β-D-Glucose, α-L-Rhamnose | β-D-Glucose, D-Apiose | [1][2][3][4] |

Experimental Protocols

Isolation of this compound and B from Frangula alnus

A representative workflow for the isolation of this compound and B from the bark of Frangula alnus (alder buckthorn) is outlined below.

Methodology:

-

Extraction: Powdered dried bark of Frangula alnus is macerated with 70% ethanol at room temperature for 24-48 hours. The process is repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The n-butanol fraction, which is enriched with glycosides, is collected.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on size. Further purification is achieved by silica gel column chromatography using a gradient solvent system (e.g., chloroform-methanol-water).

-

Preparative HPLC: Fractions containing this compound and B, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Characterization Techniques

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with phosphoric acid).

-

Detection: UV detector at a wavelength of 280 nm and 435 nm.

-

Identification: Peaks are identified by comparing retention times with those of pure standards of this compound and B.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Spectra Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). 2D NMR experiments such as COSY, HSQC, and HMBC are performed to aid in structural elucidation and confirm glycosidic linkages.

-

Expected Spectral Features:

-

¹H NMR: Signals for the aromatic protons of the emodin core, a methyl group singlet, and a complex region of overlapping signals for the sugar protons. Anomeric proton signals are key for determining the stereochemistry of the glycosidic bonds.

-

¹³C NMR: Resonances for the carbonyl carbons, aromatic carbons, and the carbons of the sugar moieties. The chemical shifts of the anomeric carbons are indicative of the type of glycosidic linkage.

-

-

Ionization Technique: Electrospray Ionization (ESI) is commonly used for these polar, non-volatile compounds.

-

Analysis Mode: Both positive and negative ion modes can be employed.

-

Tandem MS (MS/MS): Fragmentation analysis is crucial for structural confirmation. The primary fragmentation pathway involves the cleavage of the glycosidic bonds, resulting in the loss of the sugar units and the detection of the aglycone (emodin) fragment. The mass difference between the parent ion and the fragment ions corresponds to the mass of the lost sugar moiety (162 Da for glucose, 146 Da for rhamnose, 132 Da for apiose).

Biological Activity Assessment: Laxative Effect

The primary biological activity of this compound and B is their laxative effect, which is mediated by their common metabolite, emodin.

-

Animal Model: Mice or rats are fasted overnight with free access to water.

-

Administration: The test compounds (this compound, Glucofrangulin B, or a positive control like senna extract) are administered orally.

-

Charcoal Meal: After a specific time (e.g., 30 minutes), a charcoal meal (e.g., 5% charcoal in 10% gum acacia) is administered orally.

-

Measurement: After a set period (e.g., 20-30 minutes), the animals are euthanized, and the small intestine is carefully excised. The distance traveled by the charcoal meal from the pylorus to the caecum is measured and expressed as a percentage of the total length of the small intestine. An increase in the transit distance compared to the control group indicates a pro-motility (laxative) effect.[5]

Mechanism of Action: The Emodin Signaling Pathway

The laxative effect of this compound and B is not exerted by the parent glycosides themselves. Instead, they act as prodrugs. Upon oral administration, they pass largely unabsorbed through the small intestine. In the colon, gut microbiota hydrolyze the glycosidic bonds, releasing the active aglycone, emodin . Emodin then exerts its laxative effect through a dual mechanism:

-

Increased Intestinal Motility: Emodin directly stimulates the smooth muscle cells of the colon, leading to increased peristalsis. This is mediated by an increase in intracellular Ca²⁺ concentration and the activation of Protein Kinase C α (PKCα).[2][6]

-

Increased Fluid Secretion: Emodin increases the water content in the colonic lumen by upregulating the expression of Aquaporin 3 (AQP3), a water channel protein in the colonocytes. This upregulation is mediated through the cAMP/PKA/p-CREB signaling pathway.[7][8][9] Emodin has also been shown to affect the expression of tight junction proteins like claudins, which may contribute to changes in intestinal permeability and fluid balance.[10][11][12][13][14]

Conclusion

This compound and B, while sharing a common bioactive aglycone, are distinct chemical entities due to the difference in their glycosidic substituents—rhamnose in this compound and apiose in Glucofrangulin B. This structural variance underscores the importance of precise analytical techniques for their individual identification and quantification. Their shared mechanism of action, mediated by the colonic metabolite emodin, involves a dual effect of stimulating intestinal motility and increasing fluid secretion, providing a clear rationale for their traditional use as laxatives. A thorough understanding of these molecules, from their isolation and characterization to their biological activity and mechanism of action, is crucial for their potential development as standardized phytopharmaceuticals. This guide provides a comprehensive technical foundation for researchers and professionals engaged in the study and development of these natural products.

References

- 1. jeffreydachmd.com [jeffreydachmd.com]

- 2. [Effect of emodin on motility signal transduction in colonic smooth muscle cells in rats with multiple organ dysfunction syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C27H30O14 | CID 20054929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glucofrangulin B | C26H28O14 | CID 46173833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effect of emodin on small intestinal peristalsis of mice and relevant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signal pathways involved in emodin-induced contraction of smooth muscle cells from rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The laxative effect of emodin is attributable to increased aquaporin 3 expression in the colon of mice and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Roles and regulation of Aquaporin-3 in maintaining the gut health: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emodin enhances alveolar epithelial barrier function in rats with experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emodin promoted pancreatic claudin-5 and occludin expression in experimental acute pancreatitis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Emodin enhances alveolar epithelial barrier function in rats with experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Emodin Ameliorates Intestinal Dysfunction by Maintaining Intestinal Barrier Integrity and Modulating the Microbiota in Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

Biosynthesis of Glucofrangulin A in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucofrangulin A, a prominent anthraquinone (B42736) glycoside found in the bark of Frangula alnus (alder buckthorn), has been traditionally used for its laxative properties. The complex structure of this compound, consisting of an emodin (B1671224) aglycone and a glucose-rhamnose disaccharide, points to a multi-step biosynthetic pathway. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, drawing on evidence from Frangula alnus and related species. The guide details the enzymatic steps, intermediate compounds, and potential regulatory mechanisms. Furthermore, it includes detailed experimental protocols for key analytical techniques and presents quantitative data where available.

Core Biosynthesis Pathway

The biosynthesis of this compound can be divided into two main stages: the formation of the aglycone, emodin, via the polyketide pathway, and the subsequent sequential glycosylation of emodin to yield this compound.

Emodin Biosynthesis via the Polyketide Pathway

In the Rhamnaceae family, to which Frangula alnus belongs, the biosynthesis of the emodin anthraquinone core proceeds through the polyketide pathway.[1][2][3] This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks. The key enzyme initiating this cascade is a type III polyketide synthase (PKS), likely an octaketide synthase (OKS).[1][4][5]

The proposed steps are as follows:

-

Chain Assembly: An octaketide synthase (OKS) catalyzes the sequential condensation of one molecule of acetyl-CoA (starter unit) with seven molecules of malonyl-CoA (extender units) to form a linear octaketide intermediate.[4][5]

-

Cyclization and Aromatization: The highly unstable poly-β-keto chain undergoes a series of cyclization and aromatization reactions. While the exact intermediates and enzymes are not fully elucidated in Frangula alnus, studies on other plant PKSs suggest the involvement of specific folding patterns and potentially accessory proteins to guide the correct cyclization cascade.[4][5] This ultimately leads to the formation of the tricyclic anthraquinone scaffold of emodin.

Glycosylation of Emodin

Following the synthesis of the emodin aglycone, two sequential glycosylation steps are required to produce this compound. These reactions are catalyzed by UDP-dependent glycosyltransferases (UGTs).

-

Glucosylation: The first step is the attachment of a glucose molecule to the emodin backbone. A UDP-glucosyltransferase (UGT) transfers a glucose moiety from UDP-glucose to one of the hydroxyl groups of emodin. While the specific UGT in Frangula alnus has not been identified, a glucosyltransferase from Rheum palmatum (RpUGT1) has been shown to glucosylate emodin at the C-6 hydroxyl group to form emodin-6-O-glucoside.[6][7]

-

Rhamnosylation: The second step involves the addition of a rhamnose sugar to the glucose moiety of the emodin glucoside. This reaction is catalyzed by a UDP-rhamnosyltransferase, which transfers a rhamnose group from UDP-rhamnose. The biosynthesis of rhamnosylated anthraquinones has been demonstrated in engineered E. coli using a promiscuous rhamnosyltransferase.[8]

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. The available data primarily focuses on the concentration of the final product in plant tissues.

| Compound | Plant Species | Tissue | Concentration (% dry weight) | Reference |

| Glucofrangulins | Rhamnus and Frangula species | Bark | 0.22 - 9.26 | Not explicitly cited |

| Emodin | Rheum palmatum | Dried Rhizomes | Lower than emodin-8-O-glucoside | [6] |

Experimental Protocols

Heterologous Expression and Characterization of a Plant Polyketide Synthase (OKS)

This protocol describes the functional characterization of a candidate octaketide synthase gene identified from Frangula alnus transcriptome data.

a. Gene Cloning and Vector Construction:

- Isolate total RNA from the bark of Frangula alnus.

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length open reading frame (ORF) of the candidate OKS gene using PCR with specific primers.

- Clone the PCR product into an E. coli expression vector (e.g., pET series) with an N- or C-terminal affinity tag (e.g., His-tag) for purification.

b. Heterologous Expression in E. coli:

- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

- Harvest the cells by centrifugation.

c. Protein Purification:

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells by sonication.

- Clarify the lysate by centrifugation.

- Purify the recombinant protein from the supernatant using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

- Wash the resin with wash buffer (lysis buffer with 20-40 mM imidazole).

- Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

- Verify the purity and size of the protein by SDS-PAGE.

d. Enzyme Assay:

- The standard assay mixture (100 µL) contains 50 mM potassium phosphate (B84403) buffer (pH 7.0), 100 µM malonyl-CoA, 50 µM acetyl-CoA, and 1-5 µg of the purified OKS enzyme.

- Incubate the reaction mixture at 30°C for 1-2 hours.

- Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

- Extract the polyketide products with ethyl acetate.

- Evaporate the solvent and redissolve the residue in methanol.

- Analyze the products by HPLC and LC-MS to identify the formation of emodin and other polyketide products.[4][5]

In Vitro Assay of a UDP-Glycosyltransferase (UGT)

This protocol is for the functional characterization of a candidate UGT involved in the glycosylation of emodin.

a. Heterologous Expression and Purification:

- Follow the same procedure as for the OKS, cloning the candidate UGT gene into an expression vector and purifying the recombinant protein.

b. Enzyme Assay:

- The reaction mixture (50 µL) contains 100 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, 2 mM UDP-glucose (or UDP-rhamnose), 100 µM emodin (or emodin-glucoside) dissolved in DMSO, and 1-2 µg of the purified UGT enzyme.

- Incubate at 30°C for 30-60 minutes.

- Terminate the reaction by adding 50 µL of methanol.

- Centrifuge to pellet the precipitated protein.

- Analyze the supernatant by HPLC and LC-MS to detect the formation of the glycosylated product.[6][9]

Mandatory Visualizations

Caption: Biosynthesis pathway of this compound from primary metabolites.

References

- 1. academic.oup.com [academic.oup.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of a novel glucosyltransferase involved in production of emodin-6-O-glucoside and rhaponticin in Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Biosynthesis of Rhamnosylated Anthraquinones in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of four glycosyltransferases involved in anthraquinone glycoside biosynthesis in Rubia yunnanensis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectral Analysis of Glucofrangulin A

Introduction: Glucofrangulin A is a prominent anthraquinone (B42736) glycoside naturally occurring in the bark of the alder buckthorn tree, Frangula alnus (also known as Rhamnus frangula). As a member of the hydroxyanthracene glycoside class, it is a significant phytochemical marker and a precursor to the active compounds responsible for the plant's well-documented laxative and cathartic properties.[1] This technical guide provides a comprehensive overview of the spectral data, analytical methodologies, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development and natural product chemistry.

Chemical and Physical Properties

This compound is structurally defined as an emodin (B1671224) derivative linked to two sugar moieties, a rhamnose and a glucose. This glycosylation renders the molecule inactive until it is metabolized in the colon.

| Property | Data | Citations |

| Molecular Formula | C₂₇H₃₀O₁₄ | [2][3] |

| Molecular Weight | 578.52 g/mol | [2][3] |

| CAS Number | 21133-53-9 | [2][3] |

| IUPAC Name | 1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione | [2] |

| Synonyms | 3-((6-Deoxy-alpha-L-mannopyranosyl)oxy)-1-(beta-D-glucopyranosyloxy)-8-hydroxy-6-methylanthraquinone | [2] |

Spectral Data

The structural elucidation and quantification of this compound rely on a combination of spectroscopic techniques.

UV-Visible Spectroscopy

The anthraquinone core of this compound acts as a chromophore, resulting in characteristic absorption maxima in the ultraviolet and visible regions. This property is extensively used for its detection in chromatographic methods.

| λmax (nm) | log ε | Solvent/Method | Citations |

| 212 | 4.57 | Methanol | [4] |

| 264 | 4.56 | Methanol | [4] |

| 360 | 4.26 | Methanol | [4] |

| 420-435 | - | HPLC Detection | [4] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3450 (broad) | O-H stretching | Phenolic and sugar hydroxyl groups |

| ~2920 | C-H stretching | Alkane (methyl and sugar C-H) |

| ~1680 | C=O stretching | Quinone carbonyl (non-H-bonded) |

| ~1630 | C=O stretching | Quinone carbonyl (H-bonded) |

| ~1560 | C=C stretching | Aromatic ring |

| ~1430 | C-H bending | Alkane |

| ~1120-1020 | C-O stretching | Ether (glycosidic bonds) and alcohol groups |

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular formula and studying the fragmentation patterns of this compound. Electrospray ionization (ESI) in negative mode is commonly employed.

| Parameter | Data | Citations |

| Ionization Mode | ESI⁻ (Negative) | [5][6] |

| Precursor Ion [M-H]⁻ | m/z 577.14 | [5][6] |

| Computed Exact Mass | 578.16355563 Da | [2] |

| Key MS/MS Fragment | m/z 415.10 | [5][6] |

The primary fragment at m/z 415.10 corresponds to the loss of the glucose moiety (162 Da), a characteristic fragmentation for such glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the definitive method for unambiguous structure elucidation. While the literature confirms that detailed NMR assignments for this compound have been established, the specific chemical shift data is not publicly available in indexed abstracts.[7][8] Researchers should refer to specialized publications for complete assignments. The tables below are placeholders for the expected data structure.

¹H NMR Data (Placeholder)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Aromatic Protons | (Expected: ~6.5-7.5) | ||

| Anomeric Protons | (Expected: ~4.5-5.5) | ||

| Sugar Protons | (Expected: ~3.0-4.5) |

| Methyl Protons | (Expected: ~1.0-2.5) | | |

¹³C NMR Data (Placeholder)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyls (C=O) | (Expected: ~180-195) |

| Aromatic Carbons | (Expected: ~110-165) |

| Anomeric Carbons | (Expected: ~95-105) |

| Sugar Carbons | (Expected: ~60-85) |

| Methyl Carbon | (Expected: ~15-25) |

Experimental Protocols

Standardized and validated methods are crucial for the accurate quantification and analysis of this compound in plant materials and derived products.

Isolation: Ultrasonic Extraction

A robust method for extracting this compound from the bark of F. alnus utilizes ultrasonic extraction.[4]

-

Plant Material : Milled bark of Frangula alnus.

-

Extraction Solvent : 68% acetonitrile (B52724) (CH₃CN) in water.

-

Procedure :

-

Submerge approximately 300 mg of milled bark in the extraction solvent.

-

Perform ultrasonic extraction for 25 minutes at a controlled temperature of 35°C.

-

Filter the resulting suspension to collect the extract.

-

The filtrate is then ready for direct HPLC analysis or further purification steps.

-

Analysis: High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method allows for the separation and quantification of this compound.

| Parameter | HPLC Method Specifications | Citations |

| Stationary Phase | MN Nucleodur C18 column (125 × 4 mm, 3 μm particles) | [4] |

| Mobile Phase A | Water with 1.25 mL/L phosphoric acid (85%) | [4] |

| Mobile Phase B | Acetonitrile/Methanol (20:80 v/v) | [4] |

| Flow Rate | 1.0 mL/min | [4] |

| Column Temperature | 50 °C | [4] |

| Detection | 435 nm | [4] |

| Injection Volume | 20 µL | [4] |

A gradient elution program is typically used to achieve satisfactory separation from other related compounds like Glucofrangulin B and their corresponding aglycones, Frangulin A and B.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for the extraction and analysis of this compound from its natural source.

Caption: Workflow for the isolation and HPLC analysis of this compound.

Metabolic Activation and Mechanism of Action

This compound is a prodrug that requires activation by the gut microbiota to exert its pharmacological effect. The diagram below illustrates this process and the subsequent cellular actions in the colon.

Caption: Biological pathway of this compound from ingestion to laxative effect.

The laxative effect is primarily due to the actions of the active aglycone, emodin. This metabolite has two main effects on the colon: it inhibits the absorption of water and electrolytes by targeting the Na+/K+-ATPase pump and aquaporins, and it stimulates the myenteric plexus, which increases colonic motility and peristalsis.[9][10][11][12] The combined result is an increase in fecal volume and water content, facilitating easier bowel movements.[11]

References

- 1. Association between anthraquinone laxatives and colorectal cancer: protocol for a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C27H30O14 | CID 20054929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Untargeted Metabolomics for Profiling of Cascara, Senna, Rhubarb, and Frangula Metabolites [mdpi.com]

- 4. Extracts from Frangula alnus Mill. and Their Effects on Environmental and Probiotic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxyanthracene derivates citotoxicity: A differential evaluation between single molecule and whole plant extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. droracle.ai [droracle.ai]

- 10. gosset.ai [gosset.ai]

- 11. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 12. Review on melanosis coli and anthraquinone-containing traditional Chinese herbs that cause melanosis coli - PMC [pmc.ncbi.nlm.nih.gov]

Glucofrangulin A: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Glucofrangulin A, an anthraquinone (B42736) glycoside, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, analytical methodologies, and known biological activities, with a focus on its potential therapeutic applications.

Core Compound Identification

This compound is a naturally occurring compound found in plants of the Rhamnus and Frangula genera. Its core structure consists of an emodin (B1671224) anthraquinone backbone linked to two sugar moieties, a glucose and a rhamnose.

| Identifier | Value | Source |

| CAS Number | 21133-53-9 | PubChem[1] |

| Molecular Formula | C27H30O14 | PubChem[1] |

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented below. These data are essential for its handling, formulation, and analytical characterization.

| Property | Value | Notes | Source |

| Molecular Weight | 578.5 g/mol | Computed | PubChem[1] |

| Appearance | Powder | --- | BioCrick |

| Solubility | Soluble in DMSO and methanol. | --- | BioCrick |

| Purity (typical) | ≥98% | As determined by HPLC | ChemFaces |

| XLogP3 | -0.9 | Computed | PubChem |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

A validated HPLC method for the simultaneous determination of glucofrangulins A and B, and frangulins A and B has been developed, providing a robust protocol for quality control and research purposes.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., Nucleodur C18, 125 x 4 mm, 3 µm).

-

Mobile Phase:

-

A: Water with 1.25 mL/L phosphoric acid (85%).

-

B: Acetonitrile/Methanol (20:80, v/v).

-

-

Gradient Elution: A specific gradient program is employed to achieve separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 50 °C.

-

Detection Wavelength: 435 nm.

-

Injection Volume: 20 µL.

This method allows for the efficient separation and quantification of this compound in plant extracts and other matrices.

Isolation from Plant Material (General Protocol)

A general procedure for the isolation of this compound from the bark of Frangula alnus can be adapted from established methods for producing glucofrangulin.

-

Extraction:

-

Powdered bark is extracted with an aqueous-alcoholic solvent (e.g., methanol-water mixture).

-

The pH of the extraction mixture is typically maintained around 6.5.

-

Multiple extraction cycles are performed to ensure complete recovery.

-

-

Concentration:

-

The combined filtrates are concentrated under vacuum to a syrup-like consistency.

-

-

Purification:

-

The crude extract is subjected to counter-current distribution or column chromatography for purification.

-

A series of columns with different stationary and mobile phases are used to separate this compound from other components.

-

The fractions containing this compound are collected and the solvent is evaporated to yield the purified compound.

-

Biological Activity and Signaling Pathways

This compound, as an anthraquinone glycoside, is associated with a range of biological activities, primarily anti-inflammatory and anticancer effects. The mechanisms underlying these activities are subjects of ongoing research.

Anti-Inflammatory Activity

Anthraquinone derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A significant mechanism is the regulation of the NF-κB pathway.[2] In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines. Anthraquinones can inhibit this activation, thereby reducing the inflammatory response.[2]

Anticancer and Pro-Apoptotic Activity

Several studies have highlighted the potential of anthraquinones to induce apoptosis in cancer cells. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, a key mediator of apoptosis.[1] Another identified pathway is the SIRT1/p53 axis, where inhibition of SIRT1 leads to the activation of p53, a tumor suppressor protein that can initiate apoptosis.[3]

Logical Flow of Anthraquinone-Induced Apoptosis

Caption: Proposed signaling pathways for anthraquinone-induced apoptosis.

Experimental Workflow for Investigating Anti-Inflammatory Effects

Caption: A typical workflow for studying anti-inflammatory effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Glucofrangulin A: A Comprehensive Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucofrangulin A, an anthraquinone (B42736) glycoside, is a prominent secondary metabolite found in the bark of the alder buckthorn (Frangula alnus, also known as Rhamnus frangula). Traditionally, extracts of Frangula alnus have been utilized for their laxative properties. Modern scientific inquiry has begun to explore the broader biological activities of its constituents, including this compound and its aglycone, emodin (B1671224). This technical guide provides a comprehensive review of the available scientific literature on the biological activity of this compound, presenting quantitative data, experimental methodologies, and an exploration of the potential mechanisms of action. Due to the limited number of studies on isolated this compound, this review also incorporates data from studies on Frangula alnus extracts rich in this compound and on its aglycone, emodin, to provide a broader perspective on its potential therapeutic applications.

Chemical Structure and Properties

This compound is a glycoside derivative of emodin. The sugar moieties attached to the anthraquinone core are crucial for its pharmacokinetic profile, particularly its transit through the upper gastrointestinal tract to the colon, where it is metabolized by the gut microbiota.

Biological Activities

The primary reported biological activity of this compound is its laxative effect. However, research on related compounds and extracts suggests potential antiviral, antifungal, cytotoxic, and antioxidant activities.

Laxative Activity

The laxative properties of this compound are the most well-documented. The mechanism is generally understood to involve the enzymatic cleavage of the glycosidic bonds by the intestinal microflora in the colon. This releases the active aglycone, emodin, which then exerts its effects on the colonic mucosa.[1]

Mechanism of Laxative Action:

-

Hydrolysis: this compound, being a prodrug, passes through the stomach and small intestine largely unabsorbed.[2] In the colon, bacterial β-glycosidases hydrolyze the sugar moieties, releasing the active aglycone, emodin.[2][3]

-

Stimulation of Peristalsis: Emodin stimulates the smooth muscle of the colon, increasing peristalsis and accelerating intestinal transit.[1]

-

Alteration of Fluid and Electrolyte Balance: Emodin inhibits the absorption of water and electrolytes from the colon and increases their secretion into the lumen, leading to a softer stool consistency.[1]

A study in mice established the effective dose for the laxative effect of pure this compound.

Table 1: Laxative Effect of this compound in Mice

| Compound | Animal Model | Administration Route | ED50 | Reference |

| This compound | Mice (20g) | Oral | 7.97 mg/20g body weight | [3] |

Experimental Protocol: Laxative Effect in Mice

-

Animal Model: 20g mice were used.

-

Test Substance: Pure this compound was administered orally.

-

Endpoint: The dose required to produce a laxative effect in 50% of the animals (ED50) was determined.[3]

Antiviral and Antifungal Activity

While direct evidence for the antiviral and antifungal activity of isolated this compound is lacking, studies on Frangula alnus bark extracts, which are rich in this compound, suggest potential in these areas. It is important to note that one assessment report suggests that anthraquinone-glycosides themselves may be ineffective, with the activity attributed to the aglycones.[3]

An alcoholic extract of Frangula bark demonstrated complete inhibition of spore germination for several fungal species.[3] A methanolic extract of Rhamnus frangula was also found to be significantly active against a range of fungi.[3]

In terms of antiviral activity, an extract of Rhamnus frangula was shown to be completely virucidal against Herpes Simplex Virus type 1 (HSV-1).

Table 2: Antiviral Activity of Rhamnus frangula Extract

| Virus | Cell Line | Activity | ID50 | Reference |

| Herpes Simplex Virus type 1 | WI-38 cells and monkey renal cells | Virucidal | 0.35 µg/mL | [3] |

Experimental Protocol: Antiviral Activity against HSV-1

-

Virus and Cell Lines: Herpes Simplex Virus type 1 was tested on WI-38 cells and monkey renal cells.

-

Test Substance: An extract of Rhamnus frangula.

-

Methodology: The extract was incubated with the virus for 15 minutes. The concentration required to inhibit 50% of the viral infectivity (ID50) was determined. Cytotoxicity was also assessed on the cell lines.[3]

The antiviral activity of the related anthraquinone, emodin, has been shown to be mediated through various mechanisms, including the inhibition of virus-cell fusion and interference with viral protein synthesis.[4] Aloe-emodin (B1665711), another related anthraquinone, has been reported to exhibit anti-influenza A virus activity by up-regulating galectin-3.[5]

Cytotoxic Activity

Direct studies on the cytotoxicity of isolated this compound are scarce. However, research on Frangula alnus bark extract and its primary aglycone, emodin, provides some insights.

A study on human peripheral blood lymphocytes (HPBLs) found that a Frangula alnus bark extract and pure emodin were both cyto- and genotoxic.[6]

Table 3: Cytotoxicity of Frangula alnus Bark Extract and Emodin

| Test Substance | Cell Line | Assay | IC50 | Reference |

| Frangula alnus bark extract | Human peripheral blood lymphocytes | Cell viability | Not specified | [6] |

| Emodin | Human peripheral blood lymphocytes | Cell viability | 150 µg/ml (induces cell death) | [6] |

Another study investigating the cytotoxicity of a Rhamnus frangula extract and emodin on Caco-2 cells found that emodin exhibited significant dose-dependent toxicity, while the whole extract did not show significant toxicity.[7][8] This suggests that other components within the extract may modulate the toxicity of emodin.

Table 4: Cytotoxicity of Emodin on Caco-2 Cells

| Compound | Cell Line | Treatment Concentration | Cell Viability vs. Control | Reference |

| Emodin | Caco-2 | 10 ppm | ~55% | [7][8] |

| Emodin | Caco-2 | 20 ppm | ~46% | [7][8] |

Experimental Protocol: Cytotoxicity on Caco-2 Cells

-

Cell Line: Caco-2 cells were used as a model for the intestinal epithelium.

-

Test Substances: Rhamnus frangula extract and pure emodin.

-

Methodology: Cell viability was assessed after treatment with different concentrations of the test substances.[7][8]

Antioxidant Activity

The antioxidant capacity of Frangula alnus bark extract has been evaluated, and it was found to possess moderate antioxidant activity, which was attributed to its phenolic content.[6] In contrast, emodin alone did not show significant antioxidant capacity in the same study.

Table 5: Antioxidant Capacity of Frangula alnus Bark Extract

| Assay | Antioxidant Capacity | Reference |

| DPPH | 44.6% | [6] |

| ABTS | 46.8% | [6] |

| FRAP | 2.25 mmol Fe(2+)/g | [6] |

Experimental Protocols: Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the extract to scavenge the DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the ability of the extract to scavenge the ABTS radical cation.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the extract to reduce ferric ions.[6]

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by this compound is not available in the current literature. However, the known biological activities of its aglycone, emodin, and other related anthraquinones and flavonoids suggest potential interactions with key cellular signaling cascades. For instance, the anti-inflammatory effects of many natural compounds are mediated through the inhibition of pathways such as NF-κB and MAPK.[9][10][11][12] The antiviral actions of some anthraquinones have been linked to the modulation of host cell signaling pathways, such as the JAK/STAT pathway.[5]

Potential Signaling Pathways Involved in the Biological Activities of this compound (Hypothetical)

Caption: Hypothetical mechanism of action of this compound.

Experimental Workflows

The following diagram illustrates a general workflow for the investigation of the biological activities of natural products like this compound.

Caption: General workflow for natural product drug discovery.

Conclusion and Future Directions

The current body of scientific literature provides strong evidence for the laxative effect of this compound, which is mediated by its conversion to the active aglycone emodin in the colon. While direct evidence for other biological activities of isolated this compound is limited, studies on Frangula alnus extracts and emodin suggest potential antiviral, antifungal, cytotoxic, and antioxidant properties.

Future research should focus on the isolation and purification of this compound to enable a more precise evaluation of its biological activities. In vitro and in vivo studies are needed to determine the IC50 and EC50 values for its potential cytotoxic, antiviral, and anti-inflammatory effects. Furthermore, investigations into the specific signaling pathways modulated by this compound and its metabolites will be crucial for understanding its mechanisms of action and for the potential development of new therapeutic agents. The observed discrepancy in cytotoxicity between pure emodin and Frangula extracts also warrants further investigation into the synergistic or antagonistic interactions between the various components of the plant extract.

References

- 1. Frangula (Rhamnus frangula): Properties in Herbal Medicine [terzaluna.com]

- 2. Frangula - Cristalfarma [cristalfarma.com]

- 3. pharmacompass.com [pharmacompass.com]

- 4. mdpi.com [mdpi.com]

- 5. Antiviral activity of aloe-emodin against influenza A virus via galectin-3 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity and antioxidant capacity of Frangula alnus Mill. bark and its active component emodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Hydroxyanthracene derivates citotoxicity: A differential evaluation between single molecule and whole plant extract [frontiersin.org]

- 8. Hydroxyanthracene derivates citotoxicity: A differential evaluation between single molecule and whole plant extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of Frondanol, a nutraceutical extract from Cucumaria frondosa, via modulation of NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The molecular mechanisms underlying anti-inflammatory effects of galangin in different diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin [mdpi.com]

- 12. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Ancient Panacea: A Technical Guide to the Traditional Medicinal Uses of Plants Containing Glucofrangulin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the traditional medicinal applications of plants containing Glucofrangulin A, an anthraquinone (B42736) glycoside with a long history of use as a natural laxative. This document synthesizes ethnobotanical knowledge with modern pharmacological understanding, offering a comprehensive resource for researchers and professionals in drug discovery and development. The guide details the traditional preparations, quantitative analysis, and the physiological mechanism of action of this potent bioactive compound.

Introduction: The Ethnobotanical Heritage of this compound

For centuries, the bark of various species from the Rhamnus and Frangula genera, commonly known as buckthorn, has been a staple in traditional European and North American herbal medicine.[1] The primary therapeutic application of these plants is the treatment of constipation, a practice dating back to the Middle Ages.[2] The efficacy of buckthorn bark as a purgative is attributed to its content of anthraquinone glycosides, with this compound being a principal active constituent.[2] Traditional preparations, typically in the form of decoctions or infusions, were administered to stimulate bowel movements.[1] It is crucial to note that fresh bark was known to cause severe vomiting and cramping, leading to the traditional practice of aging the bark for at least a year or heat-treating it to reduce these adverse effects.[3][4] This aging process is believed to involve the oxidation of the more irritant reduced forms of anthraquinones into the less aggressive oxidized forms.[5]

Quantitative Analysis of this compound in Plant Species

The concentration of this compound can vary significantly between different species and even within the same species depending on the geographical location and environmental conditions. The following table summarizes the quantitative analysis of glucofrangulins in the bark of various Rhamnus and Frangula species, providing valuable data for the selection of plant material for further research and development.

| Plant Species | Geographic Origin | Glucofrangulin Content (% of dried bark) | Reference |

| Rhamnus fallax | Vo, Croatia | 9.26% | [6] |

| Frangula alnus | Croatia | High (similar to F. purshiana) | [6] |

| Frangula purshiana (Cascara sagrada) | - | 6-9% | [6] |

| Rhamnus pumila | Croatia | 0.22% | [6] |

| Rhamnus saxatilis | Vo, Croatia | Low | [6] |

| Rhamnus alaternus | Croatia | Low | [6] |

| Rhamnus cathartica | Croatia | Low | [6] |

| Rhamnus intermedia | Croatia | Low | [6] |

| Rhamnus orbiculata | Croatia | Low | [6] |

Traditional Preparation Methods

Traditional knowledge dictates specific preparation methods to ensure both the efficacy and safety of buckthorn bark preparations. These methods aim to extract the active glycosides while minimizing the harsh effects of other constituents.

Decoction

A decoction is a method of extraction by boiling herbal material to dissolve the chemicals of the material.

-

Procedure: Simmer 1 teaspoon of dried, aged buckthorn bark in 8 ounces of water for 10-15 minutes.[1]

-

Dosage: Strain the mixture before consumption. It is typically taken once daily, preferably in the evening.[1]

Infusion

An infusion is the process of extracting chemical compounds or flavors from plant material in a solvent such as water, oil or alcohol, by allowing the material to remain suspended in the solvent over time (a process often called steeping).

-

Procedure: Pour boiling water over ½–1 teaspoon of dried, aged buckthorn bark and let it steep, covered, for 10–15 minutes.[1]

-

Dosage: Strain the infusion and consume once daily.[1]

It is traditionally recommended not to exceed the use of these preparations for more than 8-10 consecutive days without professional guidance.[1][3]

Experimental Protocols

For the accurate identification and quantification of this compound in plant materials, modern analytical techniques are employed. The following is a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of glucofrangulins.

Ultrasonic Extraction of Glucofrangulins from Plant Bark

This protocol is optimized for the extraction of frangulins and glucofrangulins from the bark of Frangula alnus.

-

Sample Preparation: Mill approximately 300 mg of dried bark.

-

Extraction Solvent: A mixture of 68% acetonitrile (B52724) (CH3CN) in water.[7]

-

Extraction Procedure:

-

Add the milled bark to the extraction solvent.

-

Perform ultrasonic extraction for 25 minutes at a temperature of 35°C.[7]

-

Centrifuge the sample to pellet the solid plant material.

-

Collect the supernatant for HPLC analysis.

-

High-Performance Liquid Chromatography (HPLC) Quantification of Glucofrangulins

This method allows for the separation and quantification of glucofrangulins A and B, as well as their corresponding frangulins.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: MN Nucleodur C18, 125 × 4 mm, with 3 μm particles.[7]

-

Mobile Phase:

-

Mobile Phase A: Water with 1.25 mL/L phosphoric acid (85%).[7]

-

Mobile Phase B: A 20:80 (v/v) mixture of acetonitrile (CH3CN) and methanol (B129727) (MeOH).[7]

-

-

Flow Rate: 1 mL/min.[7]

-

Column Temperature: 50°C.[7]

-

Detection Wavelength: 435 nm.[7]

-

Analysis Time: The separation of the analytes is typically achieved within 25 minutes.[7]

Mechanism of Action: A Molecular Perspective

The laxative effect of this compound is not a direct action of the glycoside itself. Instead, it is a prodrug that requires metabolic activation by the intestinal microbiota.

Caption: The metabolic activation and mechanism of action of this compound in the colon.

Upon oral administration, this compound passes through the upper gastrointestinal tract largely unabsorbed.[8] In the colon, it is hydrolyzed by the gut microbiota into its active aglycone form, primarily emodin-9-anthrone.[9] This active metabolite then exerts a dual effect on the colonic mucosa. Firstly, it stimulates the myenteric plexus, a network of nerves within the intestinal wall, leading to an increase in colonic motility and peristalsis.[8][9] Secondly, it inhibits the reabsorption of water and electrolytes (Na+ and Cl-) from the colon and promotes their secretion into the intestinal lumen.[9] This increase in water content softens the stool and further facilitates its passage, resulting in the characteristic laxative effect.

Conclusion and Future Directions

The traditional use of plants containing this compound for the treatment of constipation is well-supported by modern pharmacological evidence. The understanding of its mechanism of action as a prodrug activated by the gut microbiome opens avenues for further research, including the investigation of specific bacterial strains responsible for its metabolism and the potential for synergistic effects with probiotics. The quantitative data and detailed analytical protocols provided in this guide serve as a valuable resource for the standardization of herbal preparations and the development of new therapeutic agents derived from these historically significant medicinal plants. Further clinical trials are warranted to establish the long-term safety and efficacy of isolated this compound and its derivatives.

References

- 1. theeoldeapothecary.com [theeoldeapothecary.com]

- 2. violapharm.com [violapharm.com]

- 3. Alder Buckthorn: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. Alder Buckthorn: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 5. philadelphia.edu.jo [philadelphia.edu.jo]

- 6. journals.pan.pl [journals.pan.pl]

- 7. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. [PDF] Quantitative Analysis of Glucofrangulins and Phenolic Compounds in Croatian Rhamnus and Frangula Species | Semantic Scholar [semanticscholar.org]

Hydrolysis of Glucofrangulin A and its Aglycone, Emodin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of glucofrangulin A to its aglycone, emodin (B1671224). It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and a mechanistic understanding of the key signaling pathways involved.

Introduction